molecular formula C14H19N3O B6638271 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

Cat. No.: B6638271
M. Wt: 245.32 g/mol
InChI Key: FOENMSZGPDPCJE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a heterocyclic compound featuring a urea moiety (-NHCONH-) bridging a cyclopentyl group and a 6,7-dihydro-5H-cyclopenta[b]pyridine ring. CAPD derivatives are synthesized via cycloaddition reactions involving 2,5-diarylcyclopentenones and acrylonitrile in the presence of sodium alkoxides, yielding compounds with mixed-type inhibition mechanisms and adsorption conforming to the Langmuir isotherm model .

Properties

IUPAC Name

1-cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(16-11-5-1-2-6-11)17-12-8-10-4-3-7-13(10)15-9-12/h8-9,11H,1-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOENMSZGPDPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(CCC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea typically involves multistep organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[b]pyridine core, which is then further functionalized to introduce the cyclopentyl and urea groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The target urea compound differs from CAPD derivatives (e.g., CAPD-1, a carbonitrile derivative) in its functional group at the 3-position of the cyclopenta[b]pyridine core. While CAPD-1 features a nitrile (-CN) group, the urea derivative substitutes this with a urea (-NHCONH-) linkage (Table 1).

Inhibition Efficiency and Adsorption Behavior

CAPD-1 demonstrates a maximum inhibition efficiency of 97.7% at 1.0×10⁻³ M in sulfuric acid, attributed to its adsorption on carbon steel surfaces via physical and chemical interactions . The urea derivative, with its polar urea group, may exhibit stronger adsorption due to enhanced hydrogen bonding with metal surfaces or corrosive media. However, empirical data on its efficiency are unavailable in the provided evidence.

Mechanistic Insights

Both CAPD derivatives and the urea compound likely act as mixed-type inhibitors, suppressing anodic metal dissolution and cathodic hydrogen evolution . Density Functional Theory (DFT) calculations for CAPD derivatives reveal that electron-rich regions, such as the pyridine nitrogen and nitrile group, facilitate adsorption onto iron surfaces . For the urea derivative, the lone pairs on the urea oxygen and nitrogen atoms could similarly contribute to adsorption, though steric effects from the cyclopentyl group might influence orientation.

Research Findings and Data Analysis

Table 1: Comparison of 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea with CAPD-1

Property CAPD-1 (Carbonitrile Derivative) This compound (Inferred)
Functional Group -CN -NHCONH-
Inhibition Efficiency 97.7% at 1.0×10⁻³ M Not empirically reported (theoretically higher due to H-bonding)
Adsorption Isotherm Langmuir Likely Langmuir (if similar adsorption mechanism)
Mechanism Mixed-type Presumed mixed-type
Key Adsorption Sites Pyridine N, -CN Urea O/N, pyridine N

Theoretical Predictions

Monte Carlo (MC) simulations for CAPD derivatives suggest that planar adsorption on Fe(110) surfaces optimizes inhibitor-metal interactions . For the urea derivative, the bulkier cyclopentyl group might reduce surface coverage compared to CAPD-1, but the urea moiety could compensate by forming stronger hydrogen bonds with water molecules or oxide layers, enhancing protective film formation.

Biological Activity

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclopentyl group linked to a dihydrocyclopenta[b]pyridine moiety through a urea functional group. The synthesis typically involves multistep organic reactions, including cyclocondensation reactions with various reagents to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. For instance, it has been evaluated against various cancer cell lines, showing promising antiproliferative effects .
  • Corrosion Inhibition : The compound also acts as a corrosion inhibitor for metals by forming protective layers on metal surfaces, which prevents oxidative damage.

Anticancer Properties

Recent studies have explored the antiproliferative effects of similar urea derivatives against various cancer cell lines. For example, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea demonstrated significant activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating strong potential for further development as anticancer agents .

CompoundIC50 (A549)IC50 (HCT-116)
This compoundTBDTBD
Sorafenib2.12 ± 0.18 μM2.25 ± 0.71 μM
7u (similar derivative)2.39 ± 0.10 μM3.90 ± 0.33 μM

Other Biological Activities

In addition to its anticancer properties, research indicates that this compound may possess anti-inflammatory effects and potential applications in treating other diseases. Its unique structural characteristics allow it to interact with biological targets effectively.

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:

  • Cell Line Studies : In vitro assays using MTT colorimetric methods have shown significant antiproliferative effects across multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities between this compound and key proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .

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